4-Nitrosothiomorpholine

Description

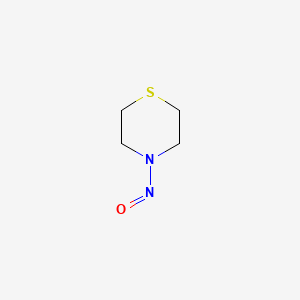

Structure

3D Structure

Properties

IUPAC Name |

4-nitrosothiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDNEQQMLDYBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021064 | |

| Record name | N-Nitrosothiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitrosothiomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26541-51-5 | |

| Record name | 4-Nitrosothiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26541-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosothiomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026541515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosothiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosothiomorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9YZ25J66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Nitrosothiomorpholine

Conventional Chemical Synthesis Approaches

Traditional methods for the synthesis of 4-nitrosothiomorpholine primarily rely on the nitrosation of the parent compound, thiomorpholine (B91149), using various nitrosating agents, often under acidic conditions.

Nitrosation of Thiomorpholine with Nitrite (B80452) Sources

The most common method for the synthesis of this compound involves the reaction of thiomorpholine with a nitrite source, typically sodium nitrite (NaNO₂), in an acidic aqueous medium. pharm.or.jp Under these conditions, nitrous acid (HNO₂) is generated in situ, which then acts as the primary nitrosating agent. pharm.or.jp

The reaction kinetics of the nitrosation of thiomorpholine have been studied under various experimental conditions. At low nitrite concentrations and high acidity, the reaction rate is first order with respect to both nitrite and thiomorpholine. researchgate.netrsc.org However, in the pH range of 2.3 to 3.6 and at high nitrite concentrations, the reaction kinetics become second order with respect to nitrite. researchgate.netrsc.org This change in reaction order suggests a different nitrosating species is involved under these conditions, which is believed to be dinitrogen trioxide (N₂O₃). researchgate.netrsc.org

The proposed mechanism at higher pH and nitrite concentrations involves the attack of dinitrogen trioxide on the unprotonated thiomorpholine. researchgate.net This is a common mechanism for the nitrosation of secondary amines. researchgate.net

Influence of Acidic Reaction Conditions on Nitrosation Efficiency

Acidic conditions are crucial for the conventional nitrosation of thiomorpholine as they facilitate the formation of the active nitrosating species from nitrite salts. pharm.or.jp Strong acids, such as hydrochloric acid (HCl), are typically employed to generate nitrous acid from sodium nitrite. pharm.or.jp The acidity of the medium directly influences the concentration of the active nitrosating agent and, consequently, the efficiency of the reaction.

It is important to note that while acidic conditions are necessary for this conventional approach, they can also lead to potential side reactions or degradation of the desired product if not carefully controlled.

Utilization of Specific Nitrosating Reagents and Modifiers

Beyond the common sodium nitrite/acid system, a variety of other nitrosating agents and modifiers can be employed for the synthesis of N-nitrosamines, including this compound. These reagents offer alternative reaction conditions, which can be milder or more selective.

Alternative Nitrosating Reagents:

Nitrosyl Halides and Nitrosonium Salts: Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are effective nitrosating agents that can be used under specific conditions. pharm.or.jp

Alkyl Nitrites: Tert-butyl nitrite (TBN) has been reported as an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. nih.gov Other alkyl nitrites, like pentyl nitrite, have also been used in the presence of an acid. acs.org

Dinitrogen Tetroxide (N₂O₄): This is a selective and efficient reagent for N-nitrosation. researchgate.net

N-Nitrososulfonamides: Novel reagents like N-nitrososulfonamides have been developed for transnitrosation under mild conditions. nih.gov

Electrochemical Synthesis Pathways

Electrochemical methods offer a modern and often more environmentally friendly alternative to conventional chemical synthesis for the formation of N-nitrosamines. These techniques can avoid the use of harsh acidic conditions and toxic reagents.

Anodic Oxidation Mechanisms in N-Nitrosamine Formation

The electrochemical synthesis of N-nitrosamines, including this compound, typically involves the anodic oxidation of a nitrite source. In this process, a one-electron anodic oxidation of the nitrite ion (NO₂⁻) generates nitrogen dioxide (NO₂) radicals. cardiff.ac.ukresearchgate.net These radicals then dimerize to form dinitrogen tetroxide (N₂O₄), which is a known and effective nitrosating agent for secondary amines under neutral or alkaline aqueous conditions, as well as in organic media. cardiff.ac.ukresearchgate.net

The N₂O₄ then reacts with the secondary amine (thiomorpholine) to form the corresponding N-nitrosamine (this compound). cardiff.ac.ukresearchgate.net A proposed mechanism suggests that the nitrite ion is oxidized to generate a nitrosonium cation (NO⁺) and a nitrate (B79036) ion (NO₃⁻), both of which interact with the amine. rsc.org This complex is subsequently deprotonated by hydroxide (B78521) ions, which are produced from the reduction of water at the cathode, to yield the final product. rsc.org This electrochemical approach advantageously avoids the need for strong acids. cardiff.ac.ukresearchgate.net

Continuous-Flow Electrochemical Systems for N-Nitrosation

The electrochemical N-nitrosation of secondary amines can be efficiently carried out in continuous-flow electrochemical systems. cardiff.ac.ukresearchgate.net This approach offers several advantages, including improved safety, scalability, and process control. cardiff.ac.ukresearchgate.net

A typical setup for the continuous-flow electrochemical synthesis of N-nitrosamines consists of an undivided electrochemical cell, such as a Vapourtec Ion electrochemical reactor, equipped with a graphite (B72142) anode and a nickel cathode. cardiff.ac.ukrsc.org A solution of the secondary amine in a suitable organic solvent (e.g., acetonitrile) and an aqueous solution of sodium nitrite are pumped through the reactor at a controlled flow rate. cardiff.ac.ukresearchgate.net The electrolysis is performed under a constant current. cardiff.ac.ukresearchgate.net

This method allows for the synthesis of a diverse range of N-nitrosamines in good to excellent yields at ambient temperatures and without the need for additional supporting electrolytes or harsh and toxic chemicals. cardiff.ac.ukresearchgate.net The product can also be purified in-line using an acidic extraction, further demonstrating the efficiency of the continuous-flow process. cardiff.ac.ukrsc.org

Table 1: Conventional Synthesis Methods for this compound

| Method | Nitrosating Agent | Acid/Conditions | Key Findings |

|---|---|---|---|

| Conventional Nitrosation | Sodium Nitrite (NaNO₂) | Strong Acid (e.g., HCl) | Reaction kinetics depend on nitrite concentration and pH. Dinitrogen trioxide is the active species at higher pH. researchgate.netrsc.org |

| Alternative Reagents | Tert-butyl nitrite (TBN) | Solvent-free, metal-free, acid-free | Provides an efficient synthesis under mild conditions. nih.gov |

| Alternative Reagents | Nitrosyl chloride (NOCl) | - | An effective nitrosating agent. pharm.or.jpacs.org |

| Alternative Reagents | Nitrosonium tetrafluoroborate (NOBF₄) | - | A powerful nitrosating agent. pharm.or.jp |

Table 2: Electrochemical Synthesis of N-Nitrosamines

| Parameter | Conditions |

|---|---|

| Reactor Type | Undivided flow cell (e.g., Vapourtec Ion) cardiff.ac.ukrsc.org |

| Anode | Graphite cardiff.ac.ukresearchgate.net |

| Cathode | Nickel cardiff.ac.ukresearchgate.net |

| Reactants | Secondary Amine (in MeCN), Sodium Nitrite (in H₂O) cardiff.ac.ukresearchgate.net |

| Temperature | Ambient cardiff.ac.ukresearchgate.net |

| Supporting Electrolyte | Not required cardiff.ac.ukresearchgate.net |

| Key Advantage | Avoids the use of strong acids and toxic reagents. cardiff.ac.ukresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiomorpholine |

| Sodium Nitrite |

| Nitrous Acid |

| Dinitrogen Trioxide |

| Hydrochloric Acid |

| Nitrosyl chloride |

| Nitrosonium tetrafluoroborate |

| Tert-butyl nitrite |

| Pentyl nitrite |

| Dinitrogen Tetroxide |

| N-nitrososulfonamide |

| Nitrogen dioxide |

Substrate Scope and Functional Group Compatibility in Electrochemical Nitrosation (including thiomorpholine)

Electrochemical N-nitrosation has emerged as a promising alternative to conventional methods, offering a safer and more environmentally benign approach by avoiding the use of harsh acids or toxic nitrosating agents. cardiff.ac.ukcardiff.ac.uk These methods typically involve the anodic oxidation of a nitrite salt, such as sodium nitrite, to generate the nitrosating species in situ. cardiff.ac.ukcardiff.ac.uk The substrate scope of these electrochemical techniques has been demonstrated to be broad, encompassing a variety of secondary amines, including thiomorpholine.

Flow electrochemistry, in particular, has proven effective for the N-nitrosation of a diverse range of secondary amines. cardiff.ac.ukresearchgate.net This method uses a simple setup, often an undivided cell with graphite and nickel electrodes, and avoids the need for additional supporting electrolytes by using an aqueous solution of sodium nitrite. cardiff.ac.uk The procedure is applicable to an assortment of cyclic and acyclic secondary amines, consistently resulting in good to excellent yields of the corresponding N-nitrosamines. cardiff.ac.ukresearchgate.net

The reaction demonstrates significant functional group tolerance. Studies have shown that various functional groups are compatible with the mild electrochemical conditions. cardiff.ac.uk While specific detailed lists of tolerated functional groups in one comprehensive study are limited, the successful nitrosation of a wide array of structurally different amines suggests a high degree of compatibility. researchgate.net For instance, the successful synthesis of 27 different N-nitrosamines using a flow electrochemical method highlights its broad applicability. cardiff.ac.uk The kinetics of the nitrosation of thiomorpholine itself have been studied, revealing a mechanism that may involve an S-nitroso intermediate. rsc.orgrsc.org This intermediate, with a deprotonated amino group, is thought to adopt a boat conformation to facilitate the transfer of the nitroso group from the sulfur to the nitrogen atom. rsc.orgrsc.org

The table below illustrates the substrate scope for the electrochemical synthesis of various N-nitrosamines from their corresponding secondary amines using a flow method.

Table 1: Substrate Scope for Flow Electrochemical N-Nitrosation of Secondary Amines

| Entry | Amine Substrate | N-Nitrosamine Product | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine | N-Nitrosopyrrolidine | 98 |

| 2 | Piperidine | N-Nitrosopiperidine | 99 |

| 3 | Morpholine (B109124) | N-Nitrosomorpholine | 99 |

| 4 | Thiomorpholine | This compound | 96 |

| 5 | Dibenzylamine | N-Nitrosodibenzylamine | 99 |

| 6 | Diethylamine | N-Nitrosodiethylamine | 92 |

| 7 | Di-n-propylamine | N-Nitrosodi-n-propylamine | 90 |

| 8 | N-Methylaniline | N-Nitroso-N-methylaniline | 85 |

| 9 | Indoline | 1-Nitrosoindoline | 91 |

Data synthesized from research on flow electrochemical methods. cardiff.ac.ukresearchgate.net

This electrochemical approach not only avoids harsh reagents but also operates at ambient temperatures, further broadening its functional group compatibility compared to methods requiring elevated temperatures. cardiff.ac.uk

Exploration of Novel Synthetic Strategies

Beyond traditional and electrochemical methods, research has focused on developing novel synthetic strategies for N-nitrosation that offer milder conditions, improved efficiency, and unique reactivity.

One innovative approach is the use of nitromethane (B149229) (CH₃NO₂) as a nitrosation reagent in an electrochemical synthesis. rsc.org This metal-free and oxidant-free method provides a variety of N-nitroso organic compounds in good to excellent yields from secondary amines. rsc.org

Another strategy involves using potassium persulfate (K₂S₂O₈) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the N-nitrosation of secondary amines with nitromethane under mild conditions. researchgate.net This system has proven to be efficient for a broad scope of substrates. researchgate.net

Alternative nitrosating agents have also been explored to circumvent the issues associated with traditional reagents. A versatile reagent, N-nitroso-2-phenyl-2-(pyridin-2-yl)acetamide, has been developed for the transnitrosation of various substrates, including cyclic and acyclic amines, amino acids, and amides, under mild, neutral conditions at room temperature. chemrxiv.org This method tolerates functional groups such as free alcohols and carboxylic acids. chemrxiv.org

Furthermore, the combination of p-toluenesulfonic acid (p-TSA) with sodium nitrite has been presented as a novel and efficient nitrosating system. jchr.org This method provides a simple and chemo-selective means for the N-nitrosation of secondary amines under mild and diverse conditions, using the readily available and inexpensive p-TSA as a proton source to generate the nitrosonium ion (NO⁺) in situ. jchr.org

The kinetics of thiomorpholine nitrosation suggest a unique intramolecular pathway involving the sulfur atom, which could be exploited in the design of novel synthetic strategies. rsc.orgrsc.org The reaction proceeds via the formation of an S-nitroso intermediate, followed by an internal transfer of the nitroso group to the nitrogen atom. rsc.org This mechanism is distinct from the direct N-nitrosation observed in amines like morpholine and could be a focal point for developing highly selective synthetic methods for this compound. rsc.org

Mechanistic Investigations of 4 Nitrosothiomorpholine Formation

Reaction Kinetics and Rate Laws of Thiomorpholine (B91149) Nitrosation

The rate at which 4-nitrosothiomorpholine is formed is governed by the concentrations of the reactants—thiomorpholine and a nitrosating agent, typically derived from nitrite (B80452)—and the acidity of the medium. The observed kinetics vary significantly with changes in these parameters, pointing to multiple reaction pathways.

First-Order Kinetics in Relation to Nitrite and Thiomorpholine Concentration under Acidic Conditions

Under conditions of high acidity and low nitrite concentration, the nitrosation of thiomorpholine exhibits first-order kinetics with respect to both nitrite and thiomorpholine. rsc.orgresearchgate.netresearchgate.netresearchgate.net This indicates that the rate-determining step involves a direct reaction between one molecule of the nitrosating agent and one molecule of thiomorpholine. The reaction rate in this regime is independent of the acidity of the solution. rsc.orgresearchgate.netresearchgate.netresearchgate.net This kinetic behavior is consistent with a mechanism where the initial nitrosation at the sulfur atom is the slow step.

Second-Order Kinetics with Respect to Nitrite Concentration in Specific pH Ranges (e.g., pH 2.3–3.6)

In a specific pH range of approximately 2.3 to 3.6 and at high concentrations of nitrite, the reaction kinetics shift. rsc.orgresearchgate.netresearchgate.netresearchgate.net Under these conditions, the rate of formation of this compound becomes second-order with respect to the nitrite concentration. This change in the rate law suggests a different nitrosating agent is involved. The accepted mechanism in this pH range is the nitrosation of the deprotonated form of thiomorpholine by dinitrogen trioxide (N₂O₃). rsc.orgresearchgate.netresearchgate.net Dinitrogen trioxide is formed from the self-association of nitrous acid, which is present in higher equilibrium concentrations in this specific pH window, thus explaining the second-order dependence on nitrite.

pH-Dependent Rate Profiles in Nitrosation Reactions

The rate of nitrosation reactions, including that of thiomorpholine, is highly dependent on the pH of the solution. The pH dictates the equilibrium between nitrous acid (HNO₂) and its conjugate base, the nitrite ion (NO₂⁻), as well as the protonation state of the amine. dokumen.pubnih.gov The nitrosating agent itself can vary with pH, with species like the nitrosonium ion (NO⁺), nitrous acidium ion (H₂NO₂⁺), and dinitrogen trioxide (N₂O₃) being significant under different acidic conditions. researchgate.net For many secondary amines, the reaction rate often shows a bell-shaped curve when plotted against pH, with a maximum rate at a specific pH. This is because at very low pH, the concentration of the free, unprotonated amine is low, while at higher pH, the concentration of the active nitrosating species decreases. dokumen.pub

Elucidation of Proposed Reaction Mechanisms

The kinetic data provide a foundation for proposing detailed reaction mechanisms for the formation of this compound. A key feature of these mechanisms is the initial formation of an S-nitroso intermediate, which then undergoes an intramolecular rearrangement.

Role of S-Nitroso Intermediates and Intramolecular Nitroso Group Transfer (S→N Migration)

The currently accepted mechanism for the nitrosation of thiomorpholine involves the initial attack of the nitrosating agent on the sulfur atom, which is more nucleophilic than the nitrogen atom, to form an S-nitroso intermediate (thiomorpholinium-4-ylsulfanenitrosyl). rsc.orgresearchgate.netresearchgate.netpsu.edu This is a crucial step that distinguishes the nitrosation of thiomorpholine from that of simple secondary amines where direct N-nitrosation occurs.

Following its formation, this S-nitroso intermediate undergoes an intramolecular transfer of the nitroso group from the sulfur atom to the nitrogen atom (S→N migration). rsc.orgresearchgate.netresearchgate.net This rearrangement leads to the final product, this compound. Evidence for this pathway comes from the observation that thiomorpholine is significantly more reactive towards nitrosation than its oxygen analog, morpholine (B109124), which can only undergo direct N-nitrosation. psu.edu

Deuterium (B1214612) Isotope Effects in Mechanistic Studies

Kinetic isotope effects, particularly those involving the substitution of hydrogen with its heavier isotope deuterium, serve as a powerful tool for probing the transition states of chemical reactions. pharmacy180.comlibretexts.org In the study of this compound formation, the use of deuterium provides insights into whether a carbon-hydrogen or nitrogen-hydrogen bond is broken in the rate-determining step of the reaction.

A low deuterium isotope effect was observed when the nitrosation of thiomorpholine was studied in deuterium oxide (D₂O). rsc.org This finding supports a mechanism where the rate-determining step does not involve the breaking of a C-H or N-H bond. Specifically, it is consistent with a mechanism involving the migration of the nitroso group from the sulfur atom to the nitrogen atom within an S-nitroso intermediate that has a deprotonated amino group. rsc.org For this migration to occur, the intermediate is thought to adopt a boat conformation. rsc.org Primary kinetic deuterium isotope effects, where a bond to hydrogen is broken in the rate-determining step, typically exhibit kH/kD values between 2 and 8. pharmacy180.com The observed low isotope effect in the thiomorpholine nitrosation study suggests that such a bond-breaking event is not the slowest step in the reaction sequence. rsc.org

Nitrosation of Deprotonated Thiomorpholine by Dinitrogen Trioxide (N₂O₃)

Under specific conditions, the nitrosation of thiomorpholine proceeds through a mechanism involving the reaction of the deprotonated amine with dinitrogen trioxide (N₂O₃). This pathway is favored in the pH range of 2.3 to 3.6 and at high nitrite concentrations. rsc.org

The reaction kinetics under these conditions are second order with respect to nitrite. rsc.org This second-order dependence is a key indicator that the nitrosating agent is dinitrogen trioxide, which is formed from the equilibrium of two molecules of nitrous acid (HNO₂). europa.eu While a low pH environment favors the formation of N₂O₃, it also increases the protonation of the amine, thereby reducing the concentration of the reactive, unprotonated form of thiomorpholine. europa.eu Conversely, a higher pH increases the concentration of the unprotonated amine but disfavors the formation of N₂O₃. europa.eu This interplay results in a bell-shaped pH-rate profile for the nitrosation of many secondary amines, with an optimal pH typically around 3-4. europa.eu

The unprotonated thiomorpholine, with its available lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic N₂O₃ molecule. rsc.orgeuropa.eu This leads to the formation of this compound and the displacement of a nitrite ion.

Comparative Mechanistic Analysis with Other Secondary Amine Nitrosations (e.g., Morpholine)

The mechanism of thiomorpholine nitrosation can be compared to that of other secondary amines, such as its oxygen-containing analogue, morpholine. Both are six-membered heterocyclic secondary amines and undergo nitrosation to form their respective N-nitroso derivatives. rsc.orgresearchgate.net

The nitrosation of morpholine, like thiomorpholine, can be effected by various nitrosating agents, including those derived from nitrite in acidic solutions, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). researchgate.net The general mechanism involves the attack of the unprotonated amine on the nitrosating agent. europa.eu

Catalytic Effects on N-Nitrosothiomorpholine Formation

The rate of N-nitrosothiomorpholine formation can be significantly influenced by the presence of certain catalysts. These substances can accelerate the reaction by providing alternative, lower-energy pathways for the nitrosation of the thiomorpholine molecule.

Impact of Carbon Dioxide and Carbamate (B1207046) Species Catalysis

Carbon dioxide (CO₂) can act as a catalyst in the nitrosation of secondary amines, although its role can be complex, sometimes acting as an inhibitor depending on the specific nitrosating agent involved. acs.orgnih.gov In the context of nitrosation by weak nitrosating agents like nitrite (NO₂⁻), CO₂ has been shown to have a catalytic effect. acs.orgnih.gov This is relevant to the formation of this compound in environments where both CO₂ and sources of nitrite are present.

The mechanism of CO₂ catalysis is thought to involve the formation of a carbamate intermediate from the reaction of CO₂ with the secondary amine. This carbamate species can then react with the nitrosating agent. While specific studies on CO₂ catalysis in this compound formation are not detailed in the provided results, the general principles of amine nitrosation suggest that such a pathway is plausible. In contrast, for strong nitrosating agents like N₂O₃, CO₂ can act as an inhibitor. acs.orgnih.gov This inhibitory effect is proposed to arise from the formation of amine carbamates, which are less reactive towards these powerful nitrosating agents. ccsnorway.com

Formaldehyde-Catalyzed Nitrosation Mechanisms

Formaldehyde (B43269) is a well-documented catalyst for the nitrosation of secondary amines, including thiomorpholine. pharxmonconsulting.comnih.gov This catalytic pathway is particularly effective in neutral to alkaline conditions (pH 6 and higher), a range where nitrosation via nitrous acid is typically slow. pharxmonconsulting.comnih.gov

The mechanism of formaldehyde-catalyzed nitrosation involves the initial reaction of formaldehyde with the secondary amine to form a carbinolamine. acs.org This intermediate readily loses a water molecule to form a highly reactive iminium ion. pharxmonconsulting.comacs.org The electrophilic iminium ion then rapidly reacts with the nitrite ion (NO₂⁻), which is more abundant at higher pH, to yield the N-nitrosamine. pharxmonconsulting.comacs.org

This catalytic route is significant because it allows for the formation of N-nitroso compounds in environments that are not acidic, broadening the conditions under which these compounds can be generated. pharxmonconsulting.comnih.gov The presence of even trace amounts of formaldehyde, which can be found as an impurity in various excipients, can be sufficient to catalyze the nitrosation of secondary amines in drug products during long-term storage. pharxmonconsulting.com

Microbial Formation Pathways

Certain microorganisms are capable of facilitating the formation of N-nitroso compounds, including this compound, from their secondary amine precursors. This microbial nitrosation can occur at neutral pH and is often linked to the enzymatic activities of the microorganisms. nih.gov

Bacteria possessing nitrate (B79036) and nitrite reductase enzymes can play a role in nitrosation catalysis. nih.gov These enzymes are part of the nitrogen cycle and can convert nitrates to nitrites, which can then act as nitrosating agents. While the direct microbial formation of this compound is not explicitly detailed in the search results, the general principles of microbial nitrosation of secondary amines like morpholine are well-established. nih.govresearchgate.net For example, various bacteria can catalyze the N-nitrosation of morpholine in the presence of nitrates or nitrites. nih.gov

Mycobacterium species have been studied for their ability to degrade morpholine and thiomorpholine. nih.govresearchgate.net Mycobacterium aurum MO1, for instance, utilizes a cytochrome P450 enzyme system to metabolize these compounds. nih.govresearchgate.net Although the primary focus of these studies is on degradation, the metabolic pathways involve interactions with the amine group, and in environments containing nitrosating agents, the potential for concurrent nitrosamine (B1359907) formation exists. The degradation of thiomorpholine by M. aurum MO1 proceeds through intermediates such as the sulfoxide (B87167) of thiomorpholine and thiodiglycolic acid. researchgate.net

Interactive Data Table: Factors Influencing this compound Formation

| Factor | Condition | Effect on Formation Rate | Mechanism |

| pH | Low pH (acidic) | Increases N₂O₃ formation, but decreases unprotonated amine. europa.eu | Favors nitrosation by nitrous acid-derived species. europa.eu |

| High pH (alkaline) | Increases unprotonated amine, but decreases N₂O₃ formation. europa.eu | Generally slows down nitrosation by nitrous acid, but can be accelerated by catalysts like formaldehyde. europa.eupharxmonconsulting.com | |

| Nitrite Concentration | High | Increases rate (second-order dependence). rsc.org | Promotes formation of N₂O₃ as the nitrosating agent. rsc.org |

| Catalysts | Carbon Dioxide (with weak nitrosating agents) | Catalytic. acs.orgnih.gov | Formation of a more reactive carbamate intermediate. ccsnorway.com |

| Formaldehyde | Catalytic, especially at neutral to alkaline pH. pharxmonconsulting.comnih.gov | Formation of a highly reactive iminium ion intermediate. pharxmonconsulting.comacs.org | |

| Microorganisms | Presence of certain bacteria (e.g., those with nitrate/nitrite reductases) | Can catalyze formation at neutral pH. nih.gov | Enzymatic conversion of nitrate to nitrite, which acts as a nitrosating agent. nih.gov |

Identification of Bacterial Strains Involved in N-Nitrosamine Synthesis

The formation of N-nitrosamines, a class of compounds that includes this compound, can be facilitated by microbial activity. Various studies have demonstrated that certain bacterial strains isolated from the human gut and other environments have the capacity to synthesize N-nitrosamines from their precursors dokumen.pubwits.ac.za. In vitro experiments using intestinal contents or isolated bacterial cultures have been conducted to evaluate the role of microorganisms in the formation of these compounds dokumen.pub.

Research has identified specific bacteria that can produce nitrosamines. For instance, studies have investigated gastric-inhabiting bacteria such as Helicobacter pylori and other species like Bacillus cereus for their ability to form nitrosamines when cultured with precursors like nitrites, nitrates, and secondary amines wits.ac.za. The findings indicated that not only could individual strains produce specific nitrosamines, but the co-culturing of different bacteria could lead to the formation of a wider range and higher concentrations of these compounds wits.ac.za. The gut microbiome, with its vast and diverse population of bacteria, is considered a significant site for such synthesis wits.ac.za. While specific studies focusing exclusively on this compound are limited, the general mechanisms of N-nitrosamine synthesis by bacteria are well-recognized. Genera such as Escherichia, Pseudomonas, and Lactobacillus are known for their diverse metabolic capabilities, including the potential for nitrosation reactions frontiersin.orgnih.gov.

Table 1: Examples of Bacterial Genera and Species Implicated in N-Nitrosamine Synthesis

| Bacterial Genus | Species Example | Key Findings | References |

|---|---|---|---|

| Helicobacter | Helicobacter pylori | Capable of producing various nitrosamines from precursors in vitro. wits.ac.za | wits.ac.za |

| Bacillus | Bacillus cereus | Shown to produce nitrosamines, with increased variety when co-cultured with H. pylori. wits.ac.za | wits.ac.za |

| Escherichia | Escherichia coli | Frequently used in studies of microbial metabolism; some strains possess nitrate-reducing capabilities essential for nitrosamine formation. frontiersin.org | frontiersin.org |

| Pseudomonas | Pseudomonas stutzeri | Known for diverse metabolic activities, including those that could contribute to the nitrogen cycle and precursor formation. frontiersin.org | frontiersin.org |

Biotic Nitrosation of Thiomorpholine from Nitrite and Nitrate Precursors

Biotic nitrosation is the process by which living organisms, particularly bacteria, facilitate the conversion of secondary or tertiary amines into N-nitroso compounds. In the case of this compound, the precursor amine is thiomorpholine, and the nitrosating agents are derived from nitrite and nitrate rsc.orgnih.gov. Nitrites are considered universal precursors for N-nitrosamines nih.gov. Many bacterial species possess the enzyme nitrate reductase, which enables them to convert nitrate, a common compound in the environment and diet, into nitrite. This bioconversion is a critical step, as nitrite is the direct precursor to the nitrosating agents required for the reaction wits.ac.za.

The chemical mechanism of thiomorpholine nitrosation has been studied under various conditions, providing insight into the likely biotic process. The reaction of a secondary amine like thiomorpholine with a nitrite source leads to the formation of an N-nitrosamine wikipedia.org. Kinetic studies have revealed that the reaction pathway is dependent on factors such as pH and the concentration of nitrite rsc.org.

At low nitrite concentrations and in acidic conditions, the reaction rate is directly proportional to the concentrations of both nitrite and thiomorpholine. The proposed mechanism under these conditions involves the formation of an S-nitroso intermediate. This is followed by an internal transfer of the nitroso group (NO) from the sulfur atom to the nitrogen atom to yield this compound rsc.orgresearchgate.net. In environments with higher nitrite concentrations and a pH range of 2.3 to 3.6, the accepted mechanism involves the reaction of unprotonated thiomorpholine with dinitrogen trioxide (N₂O₃), which acts as the nitrosating agent rsc.org.

Table 2: Kinetic and Mechanistic Details of Thiomorpholine Nitrosation

| Condition | Reaction Order | Proposed Mechanism | Key Intermediates/Agents | References |

|---|---|---|---|---|

| Low Nitrite, High Acidity | First order with respect to nitrite and thiomorpholine. | Formation of an S-nitroso intermediate, followed by intramolecular migration of the NO group from sulfur to nitrogen. | S-nitrosothiomorpholine | rsc.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Nitrosothiomorpholine

Transnitrosation Reactions and Mechanisms

Transnitrosation is a key reaction of 4-nitrosothiomorpholine, involving the transfer of its nitroso group to other nucleophilic species, particularly thiols. This process is significantly influenced by the presence of the sulfur atom within the thiomorpholine (B91149) ring.

Significance of Endocyclic Sulfur Atoms in Transnitrosation Efficacy

The endocyclic sulfur atom in this compound and other sulfur-containing alicyclic N-nitrosamines plays a crucial role in facilitating transnitrosation reactions. nih.govclockss.org Studies have shown that N-nitroso compounds containing an intramolecular sulfur atom can readily transfer their nitroso group to thiols like glutathione (B108866) to form S-nitrosoglutathione (GSNO), a significant biological nitric oxide donor. nih.govclockss.org This reaction can proceed without the need for external catalysts like thiourea, which is often required for N-nitrosamines lacking an internal sulfur atom. nih.gov The presence of the sulfur atom, whether in the ring or as a substituent, enhances the formation of GSNO. nih.gov Specifically, compounds with a sulfur atom in the ring, such as thiazolidine (B150603) derivatives, have demonstrated notable activity in GSNO formation. nih.gov This suggests that the endocyclic sulfur directly participates in the mechanism of nitroso group transfer, increasing the efficiency of the reaction.

Bridged Intermediate Pathways in Nitroso Group Exchange

The mechanism of transnitrosation involving sulfur-containing N-nitrosamines is thought to proceed through a bridged intermediate. clockss.org This proposed pathway involves the interaction between the nitrogen atom of the nitroso group and the intramolecular sulfur atom(s). clockss.org For compounds containing both a ring sulfur and a sulfur in a thioamide group, a bridged intermediate involving both sulfur atoms is computationally suggested to be more stable, thereby enhancing the transnitrosation activity. clockss.org This stabilization of the transition state accelerates the transfer of the nitrosonium ion (NO+) to a recipient thiol. clockss.org The formation of this stable intermediate is believed to be a key factor in the efficient acceleration of the transnitrosation reaction. clockss.org

Kinetics of S-Nitrosoglutathione (GSNO) Formation via Transnitrosation

The kinetics of S-nitrosoglutathione (GSNO) formation from the reaction of alicyclic N-nitrosamines with glutathione (GSH) are significantly influenced by the molecular structure of the nitrosamine (B1359907), particularly the presence of sulfur atoms. The reaction is typically conducted under acidic conditions (e.g., pH 1.5) and in the dark to prevent photolytic degradation. The observed rate constant (kobs) for GSNO formation can be calculated from the slope of a plot of ln{[GSNO]∞/([GSNO]∞ – [GSNO])} versus time. clockss.org

Studies comparing different N-nitrosamines have shown that those containing sulfur atoms exhibit faster transnitrosation rates. For instance, N-nitroso-1,3-thiazinane-4-carbothioamide has demonstrated the highest transnitrosation activity among the tested compounds. clockss.org The table below presents kinetic data for GSNO formation from various N-nitrosamines.

| N-Nitrosamine Compound | Observed Rate Constant (kobs, min-1) | Final GSNO Yield (%) | Reaction Time (h) |

| N-Nitrosothioproline | 0.046 ± 0.003 | >90 | 2 |

| N-Nitroso-1,3-thiazinane-4-carbothioamide | 0.093 ± 0.001 | >90 | 2 |

| N-Nitrosothiomorpholine-3-carbothioamide | 0.033 ± 0.001 | >90 | 2 |

| Data sourced from a study conducted under the following conditions: N-nitrosamine (0.45 mM), GSH (5.0 mM), pH 1.5, 37 °C, in the dark. clockss.org |

The data clearly indicates that all three sulfur-containing N-nitrosamines efficiently transfer their nitroso group to GSH, achieving high yields of GSNO. clockss.org The differences in their observed rate constants highlight the structural effects on the reaction kinetics, with the 6-membered thiazinane ring structure showing the most rapid formation of GSNO. clockss.org

General N-Nitrosamine Reaction Pathways (Applicable to this compound)

Beyond transnitrosation, this compound is subject to general reaction pathways common to the N-nitrosamine class of compounds, including metabolic activation via α-hydroxylation and degradation in aqueous environments through photolysis and advanced oxidation processes.

α-Hydroxylation Pathways and Their Chemical Significance

A primary pathway for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. pnas.orgresearchgate.net This process involves the enzymatic oxidation of the carbon atom adjacent (in the α-position) to the nitroso group. pnas.orghesiglobal.org The resulting α-hydroxy nitrosamine is an unstable intermediate that spontaneously decomposes. pnas.orghesiglobal.org This decomposition generates a reactive electrophilic species, an alkyl diazonium ion, which is capable of alkylating cellular macromolecules like DNA. researchgate.nethesiglobal.org This alkylation is a critical step in the initiation of carcinogenesis associated with many nitrosamines. researchgate.net

While direct evidence for the α-hydroxylation of this compound is specific, the general mechanism is widely accepted for both cyclic and acyclic nitrosamines. pnas.org For instance, in vitro studies with N-nitrosodimethylamine (NDMA) have shown that a significant portion of its metabolism proceeds via this pathway. pnas.orgnih.gov The isolation of metabolites derived from the unstable α-hydroxylated intermediate provides strong evidence for this activation route in various nitrosamines. pnas.org

Degradation Mechanisms in Aqueous Systems (e.g., UV Photolysis, Advanced Oxidation Processes)

N-nitrosamines, including by extension this compound, can be degraded in aqueous environments through various methods, with UV photolysis and advanced oxidation processes (AOPs) being prominent examples. mtu.edumdpi.com

UV Photolysis: N-nitrosamines are photosensitive and can be degraded by UV irradiation. acs.org The process involves the photolytic cleavage of the N-NO bond upon absorption of UV light. acs.orgoak.go.kr N-nitrosamines typically exhibit a strong UV absorption peak around 230 nm and a weaker one around 330-340 nm. oak.go.krpacewater.com The degradation efficiency is dependent on the UV dose, pH, and the presence of other substances in the water. oak.go.krnih.gov For example, the quantum yield of N-nitrosodimethylamine (NDMA) photolysis is influenced by dissolved oxygen and the pH of the solution. nih.gov Lower pH has been shown to be a favorable condition for the photolytic degradation of some N-nitrosamines. oak.go.kr

The table below provides a summary of degradation data for a representative N-nitrosamine, N-nitrosodimethylamine (NDMA), under different AOPs.

| Treatment Process | Key Reactant(s) | Rate Constant (M-1s-1) | Removal Efficiency | Notes |

| UV Photolysis | UV light (254 nm) | - | >90% | Requires a high UV dose (>635 mJ/cm²). researchgate.net |

| UV/H₂O₂ | •OH | 4.3 x 10⁸ | Variable | H₂O₂ addition shows only a minor enhancement for NDMA degradation compared to UV alone. pacewater.com |

| O₃/H₂O₂ | •OH | 4.5 x 10⁸ | 50-75% | Requires high ozone doses; reaction with •OH dominates the oxidation. researchgate.net |

| Hydroxyl Radical | •OH | Correlates with the number of methylene (B1212753) groups | 80-100% | Efficiency is lower for smaller nitrosamines due to competing radical repair reactions. nih.gov |

This information, while specific to NDMA, provides a general framework for understanding the potential degradation pathways of this compound in aqueous environments.

Nucleophilic Attack and Acyl Substitution Patterns

The reactivity of this compound is dictated by the electronic properties of the N-nitroso group and the thiomorpholine ring. The N-nitroso group generally renders the molecule susceptible to attack by various nucleophiles, although N-nitrosamines are considered weak electrophiles. The reaction pathways often involve the nitroso nitrogen or the adjacent carbon atoms (α-carbons).

Nucleophilic Attack at the Nitroso Group: The primary site for nucleophilic attack on N-nitrosamines is the electrophilic nitroso-nitrogen atom. Strong nucleophiles, such as organolithium and Grignard reagents, can attack this site. This can lead to the formation of unstable intermediates that subsequently decompose nih.gov.

A significant reaction pathway involving nucleophilic interaction is denitrosation , the removal of the nitroso group. This reaction is essentially the reverse of nitrosamine formation and can be facilitated by nucleophiles, often under acidic conditions. The process can be accelerated by specific nucleophiles like bromide, thiocyanate, or thiourea, which attack the protonated N-nitrosamine, leading to the release of the corresponding secondary amine, thiomorpholine in this case nih.govsci-hub.se.

Another relevant process is transnitrosation , where the nitroso group is transferred from this compound to another nucleophilic species. Studies on N-nitroso compounds with thioamide groups and endocyclic sulfur atoms, including a derivative of N-nitrosothiomorpholine, have shown transnitrosation activity under acidic conditions, leading to the formation of S-nitrosoglutathione (GSNO) clockss.org. This suggests that this compound can act as a nitroso group donor in the presence of suitable nucleophiles. The reaction is thought to proceed through a stable bridged intermediate, which facilitates the transfer clockss.org.

Reactions at the α-Carbon: The protons on the carbon atoms adjacent to the nitroso-amine nitrogen (α-protons) are acidic and can be removed by a strong base. This generates an α-carbanion, which is a potent nucleophile itself. These α-lithiated nitrosamines can then react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carboxylic acid derivatives, leading to substitution at the α-carbon position nih.gov. This pathway allows for the functionalization of the thiomorpholine ring at the C2 and C6 positions.

Acyl Substitution Patterns: Acyl substitution reactions can be employed to eliminate N-nitrosamines. The reaction of an N-nitrosamine with an acyl halide, such as ethanoic acid chloride, can lead to the destruction of the nitrosamine google.com. While the precise mechanism for this compound is not detailed, the general reaction likely involves the nucleophilic oxygen of the nitroso group attacking the acyl halide, or the nucleophilic acyl halide (as a halide ion) attacking the nitrosamine. This process is effective for the elimination of various N,N-disubstituted-N-nitrosamines and can proceed rapidly in a suitable non-aqueous, aprotic solvent google.com.

A patent describes a process for eliminating N-nitrosamines from various products by treating them with an acyl halide. This method is effective for N,N-dialkyl-N-nitrosamines and some N,N-diaryl-N-nitrosamines, achieving elimination to below 0.3 ppm google.com.

| Reaction Type | Reagent/Condition | Product(s)/Outcome | Key Findings |

| Nucleophilic Attack (Denitrosation) | Acid, Nucleophiles (e.g., Br⁻, SCN⁻, thiourea) | Thiomorpholine, Nitrosating agent | The reaction is accelerated by nucleophiles that attack the protonated nitrosamine nih.govsci-hub.se. |

| Transnitrosation | Glutathione (GSH), Acidic conditions | Thiomorpholine, S-Nitrosoglutathione (GSNO) | The 6-membered thiomorpholine ring allows for a stable transition state, facilitating the transfer of the NO group clockss.org. |

| α-Deprotonation & Alkylation | Strong base (e.g., LDA), Electrophile (e.g., Alkyl halide) | α-Substituted this compound | Creates a nucleophilic α-carbanion, enabling ring functionalization nih.gov. |

| Acyl Substitution (Elimination) | Acyl halide (e.g., Acetyl chloride) | Denitrosated products | An effective method for the chemical destruction of nitrosamines in industrial products google.com. |

Stability and Degradation in Simulated Environmental and Industrial Conditions

The stability of this compound, like other N-nitrosamines, is a significant concern due to its potential persistence in the environment and formation under industrial settings. Its degradation is influenced by factors such as pH, light exposure, temperature, and the presence of other chemical species.

Photodegradation: N-nitrosamines are generally susceptible to decomposition by ultraviolet (UV) light. This photodegradation is a key environmental attenuation process researchgate.netgassnova.no. The process often involves the cleavage of the N-NO bond. Photolysis is considered a significant process that can mitigate the concentration of nitrosamines in surface waters researchgate.net. Nitrosamines are noted to be particularly prone to photodegradation in acidic environments gassnova.no.

Chemical and Biological Degradation in Wastewater Treatment: N-nitrosomorpholine (NMOR), a structural analog of this compound, is frequently detected in both industrial and municipal wastewater researchgate.netnih.govresearchgate.net. Studies on wastewater treatment plants (WWTPs) show that the removal efficiency of NMOR during activated sludge treatment can be variable, but is generally over 40% nih.gov. However, at low influent concentrations (below 8-15 ng/L), the removal can be less efficient, possibly due to substrate competition in co-metabolic degradation pathways nih.gov. This suggests that this compound could exhibit similar persistence, potentially passing through conventional WWTPs into surface waters researchgate.net. Biodegradation is a potential removal pathway, although nitrosamines with cyclic structures are often less biodegradable than their acyclic counterparts researchgate.net.

Stability and Degradation in Industrial Processes: In industrial settings, such as amine-based carbon capture (PCC) plants, secondary amines can react with nitrogen oxides (NOx) to form N-nitrosamines researchgate.net. The thermal stability of these nitrosamines is crucial. For instance, thermal decomposition of N-nitrosopiperazine has been studied at temperatures between 100 to 165 °C, relevant to the conditions in the stripper unit of a PCC plant utexas.eduresearchgate.net. While specific data for this compound's thermal decomposition is limited, its structural similarity to other cyclic nitrosamines suggests it could also be thermally degraded at high temperatures. However, its low volatility might lead to accumulation in certain process streams utexas.edu.

Several methods are being explored for the active destruction of N-nitrosamines in industrial wastewater. Electrochemical reduction has proven effective, with decomposition efficiencies between 50% and 99% using various carbon-based electrodes acs.orgacs.org. Other treatments include UV with ozone and adsorption on activated carbon acs.org.

Influence of pH: The stability of nitrosamines is pH-dependent. They are known to be less stable under acidic conditions gassnova.no. Acid-catalyzed hydrolysis can lead to denitrosation, breaking the compound down into the parent amine (thiomorpholine) and a nitrosating agent nih.govsci-hub.se. Conversely, in alkaline aqueous solutions (pH 7-14), the formation of N-nitrosamines can occur if gaseous nitrosation agents are present dokumen.pub.

| Condition | Degradation Pathway | Efficiency/Rate | Notes |

| Environmental | |||

| Sunlight/UV Light | Photodegradation/Photolysis | Reaction rate constants for various nitrosamines under natural sunlight ranged from 0.018 to 0.025 min⁻¹ researchgate.net. | A primary environmental degradation mechanism, enhanced in acidic conditions researchgate.netgassnova.no. |

| Wastewater Treatment (Activated Sludge) | Biodegradation / Sorption | Removal efficiency for NMOR is generally >40%, but can be lower at low concentrations nih.gov. | Cyclic nitrosamines may show persistence nih.govresearchgate.net. |

| Surface Water | Photolysis, Biodegradation, Volatilization | These processes can partially mitigate high concentrations from industrial discharges researchgate.net. | Lower temperatures and less sunlight in winter can reduce degradation efficiency researchgate.net. |

| Industrial | |||

| High Temperature (e.g., Amine Reclaimer) | Thermal Decomposition | MNPZ decomposes at 100-165 °C utexas.eduresearchgate.net. | High temperatures in industrial processes can lead to degradation, but also formation utexas.edu. |

| Acidic Conditions | Acid-catalyzed Hydrolysis (Denitrosation) | Reaction rate is dependent on acidity and the presence of nucleophilic catalysts sci-hub.se. | Nitrosamines are generally less stable in acidic media gassnova.no. |

| Electrochemical Treatment | Electrochemical Reduction | 50-99% decomposition achieved for various nitrosamines in wastewater acs.orgacs.org. | A promising technology for industrial wastewater remediation acs.org. |

Advanced Spectroscopic Characterization of 4 Nitrosothiomorpholine

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations. utdallas.edu In the case of 4-Nitrosothiomorpholine, FT-IR and FT-Raman spectra provide valuable information about its molecular structure and bonding. nih.gov The analysis of these spectra involves identifying characteristic absorption bands corresponding to the vibrational modes of specific functional groups within the molecule. figshare.comamazonaws.com

The primary functional groups in this compound are the N-nitroso group (N-N=O), the C-H bonds of the methylene (B1212753) groups, the C-N bond, and the C-S-C linkage within the thiomorpholine (B91149) ring. The vibrations of the nitroso group are particularly diagnostic. The N=O stretching vibration typically appears in the region of 1430-1500 cm⁻¹, while the N-N stretching vibration is found at lower wavenumbers. The aliphatic C-H stretching vibrations from the CH₂ groups of the ring are expected to appear in the 2850-3000 cm⁻¹ region. utdallas.edu The presence of the sulfur atom in the ring influences the ring's vibrational modes compared to its oxygen analog, N-nitrosomorpholine.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N=O | Stretching | 1430 - 1500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1020 - 1250 |

| N-N | Stretching | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the dynamic processes occurring in the molecule. figshare.com

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the thiomorpholine ring. Due to the ring structure and the presence of the nitroso group, the protons are not chemically equivalent. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) experience a different electronic environment than the protons on the carbons adjacent to the sulfur atom (C3 and C5), leading to distinct chemical shifts. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two sets of non-equivalent carbon atoms in the ring. huji.ac.il The carbons adjacent to the highly electronegative nitrogen atom (C2, C6) are deshielded and appear at a lower field (higher ppm value) compared to the carbons adjacent to the sulfur atom (C3, C5). docbrown.info

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H (on C2, C6) | ¹H | ~3.5 - 4.5 | Triplet |

| H (on C3, C5) | ¹H | ~2.7 - 3.2 | Triplet |

| C2, C6 | ¹³C | ~45 - 55 | - |

| C3, C5 | ¹³C | ~25 - 35 | - |

Note: Actual chemical shifts can vary based on solvent and experimental conditions. The presence of isomers can lead to additional peaks.

Characterization of Configurational Isomers and Rotational Barriers

A significant feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond due to its partial double-bond character. nih.gov This restriction gives rise to the existence of stable configurational isomers, often referred to as E/Z isomers or rotamers. nih.govwikipedia.org In this compound, this results in two distinct conformations that can interconvert.

Variable-temperature (VT) NMR spectroscopy is the primary method used to study this dynamic process. montana.eduresearchgate.net At low temperatures, the interconversion between the isomers is slow on the NMR timescale, and separate signals for each isomer can be observed in both the ¹H and ¹³C NMR spectra. nih.gov As the temperature is increased, the rate of rotation around the N-N bond increases. At a specific temperature, known as the coalescence temperature, the two distinct sets of signals broaden and merge into a single, time-averaged signal. copernicus.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation. capes.gov.brnih.gov This barrier provides quantitative insight into the stability of the isomers and the electronic nature of the N-N bond. copernicus.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. technologynetworks.com GC-MS and LC-MS are the principal methods for the detection and quantification of nitrosamines like this compound. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds such as this compound. notulaebotanicae.ro In this technique, the compound is vaporized and separated from other components in a mixture based on its passage through a capillary column. technologynetworks.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺•) corresponding to the mass of the intact molecule. For this compound, the molecular ion would appear at an m/z of 132. The most characteristic fragmentation pathway for N-nitrosamines is the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO), which corresponds to a mass loss of 30 Da. nih.govresearchgate.net This leads to a prominent fragment ion at m/z 102. Other fragment ions can arise from the subsequent breakdown of the thiomorpholine ring structure. researchgate.netaip.org

For highly sensitive and selective quantification, tandem mass spectrometry (GC-MS/MS) is often employed. nih.govnih.gov In this approach, a specific precursor ion (e.g., the molecular ion at m/z 132) is selected and fragmented, and a specific product ion (e.g., m/z 102) is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low levels. technologynetworks.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing a wide range of compounds, including those that are not sufficiently volatile for GC analysis. jfda-online.commdpi.com For this compound, a common approach involves separation using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to promote protonation. thermofisher.comjfda-online.com

After chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. thermofisher.com In positive ion mode ESI, the molecule is protonated to form the [M+H]⁺ ion at m/z 133.

Similar to GC-MS/MS, tandem mass spectrometry is used for quantification. shimadzu.com The protonated molecular ion ([M+H]⁺ at m/z 133) is selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation of protonated nitrosamines can also involve the loss of the NO radical (30 Da) or other characteristic neutral losses. nih.gov The specific transition from the precursor ion to a stable product ion is monitored using MRM, providing excellent sensitivity and selectivity for trace-level analysis in complex matrices. mdpi.comnih.gov

Table 3: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| GC-MS | EI | 132 [M]⁺• | 102 | Loss of •NO |

| LC-MS/MS | ESI (+) | 133 [M+H]⁺ | 103 | Loss of NO |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for Rapid Assessment

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) has emerged as a powerful technique for the rapid, direct analysis of solids, liquids, and gases in their native state with minimal to no sample preparation. bruker.comojp.govnist.gov This ambient ionization method is particularly advantageous for high-throughput screening. bruker.com

The DART process involves a stream of heated, excited-state gas (typically helium or nitrogen) that interacts with the sample and atmospheric molecules to generate analyte ions. ojp.govjeol.com This soft ionization technique typically results in simple mass spectra dominated by protonated molecules [M+H]⁺ or molecular ions, which simplifies spectral interpretation. ojp.govnist.gov The DART source can be coupled with various mass spectrometers to detect the generated ions. ojp.govnist.gov

While specific DART-MS studies detailing the analysis of this compound are not extensively published, the technique's broad applicability to a wide range of organic molecules suggests its utility for the rapid identification and screening of this compound. bruker.comnih.gov The ability to obtain real-time, accurate mass spectra would facilitate its detection in various matrices. jeol.com

Key Features of DART-MS:

| Feature | Description |

| Sample State | Solids, Liquids, Gases bruker.com |

| Sample Preparation | Minimal to none ojp.govnist.gov |

| Ionization | Soft, ambient pressure ojp.gov |

| Throughput | High, rapid analysis bruker.com |

| Primary Ions | [M+H]⁺ or molecular ions ojp.govnist.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C₄H₈N₂OS), the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can experimentally determine this mass with a very low margin of error, typically within 0.001 atomic mass units. researchgate.net This capability is crucial for confirming the elemental composition and identifying unknown compounds in complex mixtures. researchgate.netlcms.cz

The process involves ionizing the sample, accelerating the ions through an electric or magnetic field, and detecting their m/z ratio. bioanalysis-zone.comlabmanager.com The high resolving power of these instruments allows for the separation of ions with very similar masses, providing a high degree of confidence in the assigned molecular formula. labmanager.com

Calculated Properties for this compound:

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂OS | PubChem nih.gov |

| Molecular Weight | 132.19 g/mol | PubChem nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmsu.edu The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of chromophores—the parts of a molecule that absorb light. msu.edu

The UV-Vis spectrum of a compound is influenced by its molecular structure and the solvent used. libretexts.org For this compound, the nitroso group (N=O) and the thiomorpholine ring system constitute the primary chromophores. The absorption bands observed in the UV-Vis spectrum can be attributed to specific electronic transitions within these groups.

While a detailed, publicly available UV-Vis spectrum for this compound is not readily found in the searched literature, general principles of UV-Vis spectroscopy can be applied. technologynetworks.comuu.nlresearchgate.net The n → π* transition of the nitroso group typically appears in the near-UV region. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert Law. libretexts.org

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Elucidation

The elucidation of a molecule's three-dimensional structure is greatly enhanced by integrating experimental spectroscopic data with computational modeling. numberanalytics.comresearchgate.net Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can predict molecular structures and simulate spectroscopic properties. numberanalytics.com

In the context of this compound, computational chemistry can be used to:

Predict stable conformations: The thiomorpholine ring can exist in different conformations (e.g., chair, boat). Computational methods can determine the most stable conformation and the energy barriers between them.

Simulate spectra: Quantum mechanics can be used to predict the NMR, IR, and UV-Vis spectra of a proposed structure. numberanalytics.com

Validate experimental data: By comparing the computationally simulated spectra with the experimentally obtained spectra (from HRMS, UV-Vis, etc.), the proposed structure can be validated with a high degree of confidence. numberanalytics.comchemrxiv.org

This integrated approach, often referred to as Computer-Assisted Structure Elucidation (CASE), provides a powerful framework for unambiguously determining the structure of complex molecules. researchgate.net The synergy between experimental data and computational predictions allows for a more detailed and accurate structural assignment than either method could achieve alone. researchgate.netchemrxiv.org

Computational and Theoretical Chemistry Studies of 4 Nitrosothiomorpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are powerful computational tools used to predict the geometric, electronic, and energetic properties of molecules. These methods are essential for understanding molecular stability, reactivity, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and physics for calculating the electronic structure of atoms and molecules. Its popularity stems from a favorable balance between computational cost and accuracy, allowing for the study of larger and more complex systems than many other high-level methods.

In a typical DFT study, the primary goal of geometry optimization is to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For a molecule like 4-nitrosothiomorpholine, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), could be employed to predict bond lengths, bond angles, and dihedral angles. While no specific data exists for this compound, a hypothetical optimized geometry would provide insight into the planarity of the nitroso group and the puckering of the thiomorpholine (B91149) ring.

Table 1: Hypothetical Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| N-N Bond Length (Å) | Data not available |

| N-O Bond Length (Å) | Data not available |

| C-S-C Bond Angle (°) | Data not available |

| Ring Puckering Parameters | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: This table is illustrative. No published data for these parameters on this compound could be found.

Calculation of Activation Energies for Elementary Reaction Steps

The calculation of activation energies is critical for understanding the kinetics of a chemical reaction. The activation energy represents the minimum energy required for a reaction to occur and is the energy difference between the reactants and the transition state.

Quantum mechanical methods can be used to model the potential energy surface of a reaction, locating the structures of reactants, products, and, most importantly, the transition state. The energy of the transition state relative to the reactants gives the activation energy, which is a key parameter in determining the reaction rate. For this compound, this could be applied to study its decomposition pathways or its reactions with other molecules. However, no studies detailing the activation energies for any elementary reaction steps involving this compound have been found.

Conformational Analysis and Energetic Landscapes (e.g., Boat Conformation Stability)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic molecules like the thiomorpholine ring in this compound, conformational analysis is crucial for understanding their structure and stability.

The six-membered thiomorpholine ring is expected to adopt non-planar conformations to relieve ring strain. The most stable conformation for a simple cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat, twist-boat, and half-chair. The boat conformation is generally less stable than the chair due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsed conformations along the sides.

A conformational analysis of this compound would involve calculating the relative energies of its possible chair and boat conformations. The presence of the sulfur atom and the nitroso group would influence the energetic landscape. For instance, the stability of different chair conformers (with the nitroso group in an axial or equatorial position) would be of interest. However, no specific computational studies on the conformational analysis and the relative stability of the boat conformation for this compound are available.

Table 2: General Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Key Strain Feature |

| Chair | 0 | Strain-free |

| Twist-Boat | ~23 | Torsional and steric strain |

| Boat | ~30 | Flagpole steric strain and torsional strain |

| Half-Chair | ~45 | High angle and torsional strain |

Note: This table is for the parent cyclohexane ring and is provided for context. Specific values for this compound are not available.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into chemical reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a calculation of the HOMO and LUMO energy levels and visualization of their spatial distribution would reveal the most probable sites for nucleophilic and electrophilic attack. Unfortunately, no such analysis for this compound has been published.

Table 3: Key Concepts of Frontier Molecular Orbital Theory

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital; associated with nucleophilicity/basicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital; associated with electrophilicity/acidity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) Analysis

Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) are advanced computational tools used to visualize and analyze chemical bonding and non-covalent interactions within and between molecules.

The Localized Orbital Locator (LOL) is a function that provides a clear picture of electron localization in a molecule. It helps to distinguish between covalent bonds, lone pairs, and atomic cores, offering a visual representation of the chemical bonding pattern.

The Reduced Density Gradient (RDG) is a method used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG analysis is based on the electron density and its gradient. Plotting the RDG against the electron density allows for the characterization of different interaction types. These interactions are then typically visualized as surfaces in real space, colored to indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

An application of LOL and RDG analysis to this compound could, for example, characterize the nature of the N-N and N=O bonds and identify any intramolecular non-covalent interactions that contribute to its conformational preferences. However, no studies utilizing LOL or RDG analysis for this compound are present in the scientific literature.

Fukui Functions for Reactivity Site Prediction

Fukui functions are a concept within Density Functional Theory (DFT) used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. nih.govfaccts.de These functions analyze the change in electron density as an electron is added to or removed from the molecule, thereby identifying the most reactive atomic centers. mdpi.com High positive values of the Fukui function f+ indicate susceptibility to nucleophilic attack, while high values of f- suggest reactivity towards electrophiles. faccts.de

Advanced Simulation Techniques for Molecular Dynamics and Properties